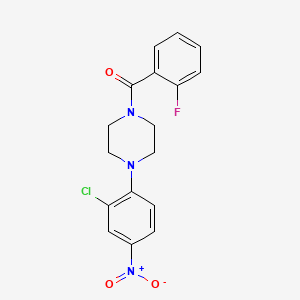![molecular formula C21H27NO4 B4926643 N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide](/img/structure/B4926643.png)
N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide, also known as DMPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPEB belongs to the class of compounds known as cannabinoids, which are known to have various physiological and biochemical effects on the body.
作用机制
N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide acts on the endocannabinoid system, which is a complex signaling system in the body involved in various physiological processes such as pain sensation, appetite, and mood regulation. This compound acts as a partial agonist of the CB1 and CB2 receptors, which are the main receptors of the endocannabinoid system. By activating these receptors, this compound can modulate various physiological processes and produce its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on the body. Studies have shown that this compound can reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and activating the CB1 and CB2 receptors. This compound can also induce apoptosis in cancer cells by activating the CB2 receptor and inhibiting the Akt/mTOR signaling pathway. This compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide has several advantages for lab experiments, such as its high potency and selectivity for the CB1 and CB2 receptors. This compound is also relatively easy to synthesize and purify, making it a useful tool for studying the endocannabinoid system. However, this compound has some limitations, such as its poor solubility in water and its potential to degrade over time, which can affect its stability and reproducibility in experiments.
未来方向
There are several future directions for research on N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide. One direction is to further investigate its potential therapeutic applications in various fields such as neurology, oncology, and immunology. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo, which can provide valuable information on its efficacy and safety. Additionally, research can be done to optimize the synthesis and purification methods of this compound to improve its stability and reproducibility in experiments.
合成方法
The synthesis of N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide involves the reaction between 3,4-dimethoxybenzaldehyde and 4-ethoxybenzylamine in the presence of butanoyl chloride and triethylamine. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and immunology. Studies have shown that this compound has anti-inflammatory, analgesic, and antitumor properties. This compound has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)-(4-ethoxyphenyl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-5-7-20(23)22-21(15-8-11-17(12-9-15)26-6-2)16-10-13-18(24-3)19(14-16)25-4/h8-14,21H,5-7H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFOITNOUGCZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C1=CC=C(C=C1)OCC)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol](/img/structure/B4926561.png)

![3-(4-methoxyphenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926575.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4926579.png)
![1'-benzyl-7',8'-dimethoxy-3'-phenyl-3',4'-dihydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2(1H)-one](/img/structure/B4926580.png)
![3-[(4-bromophenoxy)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4926588.png)
![2-{5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B4926600.png)

![6-amino-7-chloro-2-methyl-9H-naphtho[3,2,1-kl]acridin-9-one](/img/structure/B4926619.png)
![N-(4-{[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]amino}phenyl)acetamide](/img/structure/B4926627.png)
![1-{2-[2-(mesityloxy)ethoxy]ethyl}piperidine](/img/structure/B4926635.png)

![2-[2-(acetylamino)phenyl]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B4926647.png)
![(3R*,4R*)-1-[3-(benzyloxy)benzyl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B4926667.png)